8-(Methylthio)octanoic acid

Overview

Description

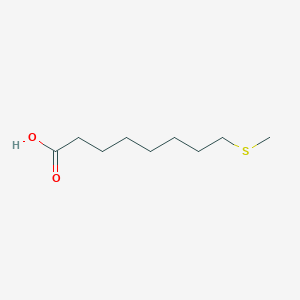

8-(Methylthio)octanoic acid, also known as 8-methylsulfanyloctanoic acid, is a compound with the molecular formula C9H18O2S . It is an organic compound that contains a carboxylic acid functional group .

Molecular Structure Analysis

The molecular structure of 8-(Methylthio)octanoic acid consists of a carboxylic acid group attached to an eight-carbon chain, with a sulfur atom attached to the eighth carbon . The InChI code for this compound is 1S/C9H18O2S/c1-12-8-6-4-2-3-5-7-9(10)11/h2-8H2,1H3,(H,10,11) .Scientific Research Applications

Insecticidal Metabolite

Octanoic acid is a metabolite of the entomopathogenic fungus Conidiobolus coronatus, which efficiently infects and rapidly kills Galleria mellonella . The administration of octanoic acid on the cuticle of larvae and adults, in amounts corresponding to their LD50 and LD100 doses, had a considerable impact on the two main defense systems engaged in protecting against pathogens .

Impact on Free Fatty Acids

Octanoic acid causes serious changes in the developmental-stage-specific profiles of free fatty acids (FFAs) covering the cuticle of larvae and adults .

Damage to Hemocytes

Octanoic acid damages larval hemocytes. In vitro cultures of G. mellonella hemocytes, either directly treated with octanoic acid or taken from octanoic acid treated larvae, revealed deformation of hemocytes, disordered networking, late apoptosis, and necrosis .

Activation of Caspase 1-9

Octanoic acid activates caspase 1-9 in G. mellonella hemocytes .

Elevation of 8-OHdG Level

The modified nucleoside base 8-hydroxy-2′-deoxyguanosine (8-OHdG) is used as a biomarker of oxidative stress. In vivo application of octanoic acid changed the concentration of 8-OHdG in G. mellonella hemolymph .

Cytotoxic Effect on SF-9 Insect Cell Line

Octanoic acid has a cytotoxic effect on the SF-9 insect cell line, as determined by WST-1 and LDH tests .

Safety and Hazards

Future Directions

Research on 8-(Methylthio)octanoic acid and similar compounds is ongoing. For instance, studies have shown potential therapeutic applications of compounds like 2-hydroxy-4-(methylthio) butanoic acid . Furthermore, the antimicrobial effects of organic acid mixtures containing 2-hydroxy-4-(methylthio) butanoic acid are being evaluated .

Mechanism of Action

Mode of Action

It is known that medium-chain fatty acids, such as 8-(methylthio)octanoic acid, can cause membrane stress in yeast cells . This suggests that the compound may interact with cellular membranes, affecting their integrity and function .

Biochemical Pathways

8-(Methylthio)octanoic acid is likely involved in several biochemical pathways. According to the KEGG database, it is involved in glucosinolate biosynthesis, biosynthesis of secondary metabolites, and 2-oxocarboxylic acid metabolism . The compound’s involvement in these pathways suggests that it may affect a variety of downstream effects, potentially influencing processes such as cell growth, metabolism, and response to stress .

Pharmacokinetics

A study on a related compound, octanoic acid, found that it is rapidly metabolized, with its product, octanoic acid, showing a temporal profile of efficacy that closely matches its plasma concentration . This suggests that 8-(Methylthio)octanoic acid may also be rapidly metabolized and have a significant impact on bioavailability .

Result of Action

It is known that medium-chain fatty acids can cause membrane stress in yeast cells, leading to membrane leakage . This suggests that 8-(Methylthio)octanoic acid may have similar effects, potentially disrupting cellular function and viability .

properties

IUPAC Name |

8-methylsulfanyloctanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2S/c1-12-8-6-4-2-3-5-7-9(10)11/h2-8H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYPHWDFKZRIHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Methylthio)octanoic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(3-chloro-4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2719456.png)

![5-(3,4-Dimethoxyphenyl)-2-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2719463.png)

![1'-(2-(Benzylthio)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2719470.png)

![(3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic Acid](/img/structure/B2719471.png)

![3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one](/img/no-structure.png)